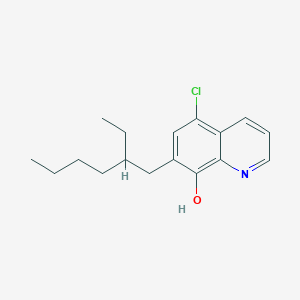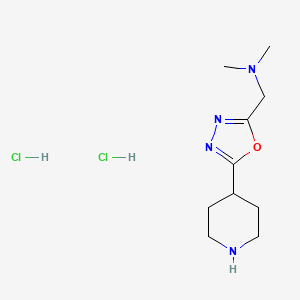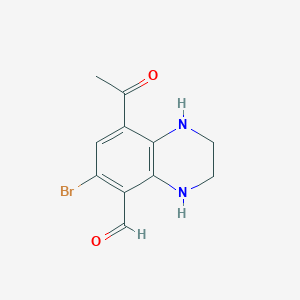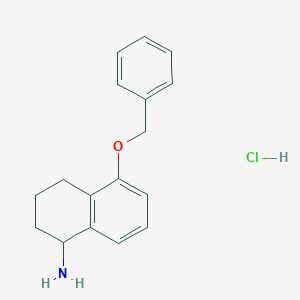
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a synthetic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound is characterized by a quinoline core substituted with a nitrofuran moiety, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine typically involves the nitration of furan derivatives followed by coupling with a quinoline derivative. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then coupled with a quinoline derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell damage and death . The compound targets bacterial enzymes and disrupts essential metabolic pathways, making it effective against a broad range of bacterial pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62308-42-3 |
|---|---|
Formule moléculaire |
C15H13N3O3 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3 |
Clé InChI |
JAKDBYQOBZXCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)




![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)
